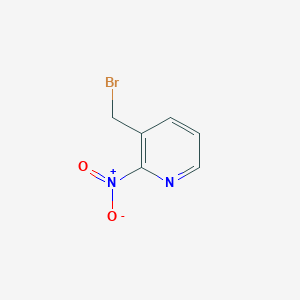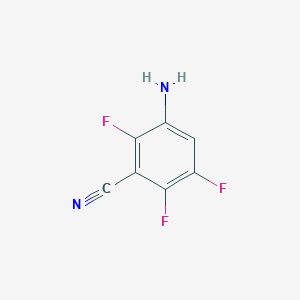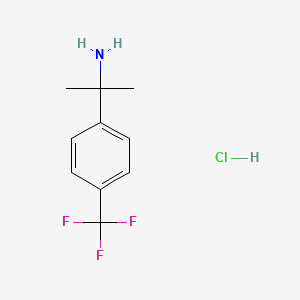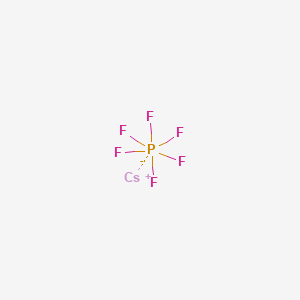
Caesium hexafluorophosphate
Overview
Description
Caesium hexafluorophosphate is a chemical compound with the molecular formula CsF6P . It has a molecular weight of 277.87 . This compound is used in various applications in scientific research.
Molecular Structure Analysis
The molecular structure of Caesium hexafluorophosphate is represented by the InChI code1S/Cs.F6P/c;1-7(2,3,4,5)6/q+1;-1 . The ChemSpider ID for this compound is 13389551 .
Scientific Research Applications
Cesium Adsorption
Cesium hexafluorophosphate has been used in studies investigating the removal of cesium from radioactive waste . This is particularly important in the nuclear industry, where radioactive waste poses a threat to the environment and human beings . The study provides new insights into the vacancies effect of the Prussian Blue Analogues (PBA) structure and Cs adsorption application .
Solid-State Electrolytes
CsPF₆ exhibits high ionic conductivity, making it valuable for research in solid-state electrolytes. These electrolytes are crucial for developing next-generation batteries with improved safety, energy density, and lifespan compared to traditional liquid electrolytes.
Laboratory Chemicals
Cesium hexafluorophosphate is used as a laboratory chemical . It is used in various scientific research and development activities .
Manufacture of Substances
It is also used in the manufacture of substances . This could include the synthesis of other compounds or materials .
Safety and Hazards
Caesium hexafluorophosphate should be handled with care. Avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
There are several future directions for CsPF6 research, including developing new synthetic methods to reduce the cost of CsPF6 synthesis and exploring the potential applications of CsPF6 in energy storage and conversion devices.
Relevant Papers The relevant papers retrieved discuss various aspects of Caesium hexafluorophosphate. One paper presents an infrared, Raman, and single-crystal x-ray study of cesium hexafluorophosphate . Another paper discusses the potential commercialization of perovskite solar cells (PSCs) and how additive engineering, including the use of CsPF6, can lead to efficient, stable, and defect-free PSCs .
Mechanism of Action
Target of Action
Cesium hexafluorophosphate is primarily used as an organic solvent . It has primary amines that are reactive with pyridinium salts to form nicotinic acetylcholine . These reactions are reversible, which can be used to produce acetylcholine receptor agonists or antagonists .
Mode of Action
The PF6 ion in Cesium hexafluorophosphate exhibits orientational disorder . Infrared and Raman spectra show that its point symmetry is lower than m3m-O h, in agreement with the equilibrium atomic positions found in the X-ray study . This orientational disorder can affect the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Cesium hexafluorophosphate can affect several biochemical pathways. For instance, it has been used for density gradient ultracentrifugation to isolate viral particles, subcellular organelles and fractions, and nucleic acids from biological samples . It can also suppress HeLa cell proliferation by inducing an intracellular cation imbalance that affects cell metabolism .
Pharmacokinetics
It is known that the compound is used as an organic solvent , suggesting that it may have good solubility properties. More research is needed to fully understand the ADME properties of Cesium hexafluorophosphate and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Cesium hexafluorophosphate’s action can vary depending on the context. For instance, it can suppress HeLa cell proliferation by inducing an intracellular cation imbalance that affects cell metabolism . It can also react with primary amines to form nicotinic acetylcholine, which can be used to produce acetylcholine receptor agonists or antagonists .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cesium hexafluorophosphate. For instance, additives can improve the stability of perovskite films and devices against environmental factors such as moisture, oxygen, and light . They can passivate defect sites that are susceptible to degradation and inhibit undesirable reactions that may lead to film decomposition .
properties
IUPAC Name |
cesium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDWCODTAILWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[P-](F)(F)(F)(F)F.[Cs+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsF6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8696329 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caesium hexafluorophosphate | |
CAS RN |
16893-41-7 | |
| Record name | Caesium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the size of the alkali metal cation influence the reorientation of the PF6- ion in hexafluorophosphate salts?
A1: Research using fluorine nuclear magnetic resonance spectroscopy has shown that the ease of PF6- group reorientation in alkali hexafluorophosphates increases with the size of the alkali metal cation []. This means that in CsPF6, with the largest cation among the alkali metals studied, the PF6- ions reorient more easily even at lower temperatures (as low as 77°K) compared to salts with smaller cations like sodium or potassium.
Q2: What is the role of CsPF6 in enhancing the performance of lithium metal batteries?
A2: CsPF6, when added to the electrolyte of lithium metal batteries, contributes to a phenomenon known as the "self-healing electrostatic shield mechanism" [, ]. During battery cycling, Cs+ ions accumulate around growing lithium protrusions, creating a positively charged shield. This shield repels further Li+ deposition at those points, encouraging more uniform lithium deposition and mitigating dendrite formation. This leads to improved cycle performance, rate capability, and overall battery safety.
Q3: How does the quantity of CsPF6-containing electrolyte affect the self-healing electrostatic shield mechanism?
A3: Studies have demonstrated that using a larger volume of CsPF6-containing electrolyte leads to more effective stabilization of both bare and surface-patterned lithium metal anodes []. This improvement in electrochemical performance is attributed to a higher concentration of Cs+ ions in the electrolyte, which enhances the formation of the self-healing electrostatic shield. A sufficient amount of Cs+ ions is crucial to counteract the influx of Li+ ions and effectively suppress dendrite growth.
Q4: Beyond lithium metal batteries, what other applications utilize CsPF6?
A4: CsPF6 has shown potential in developing highly selective potentiometric sensors for cesium cations []. Sumanene, a bowl-shaped molecule, is functionalized with various substituents to create receptors for Cs+. The choice of substituents influences the complex formation and solubility of the sumanene derivative within the sensor's polymeric membrane. This research highlights the potential of designing tailored CsPF6-based systems for specific sensing applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




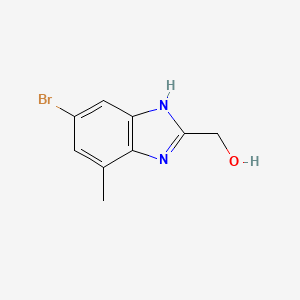

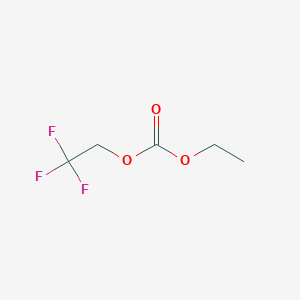

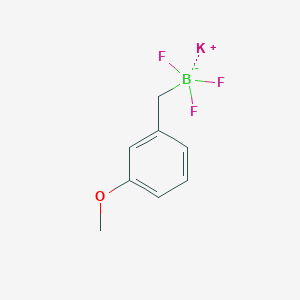
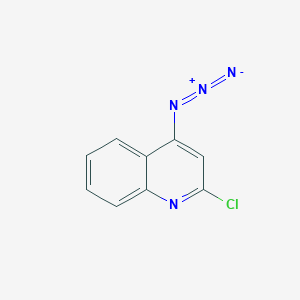


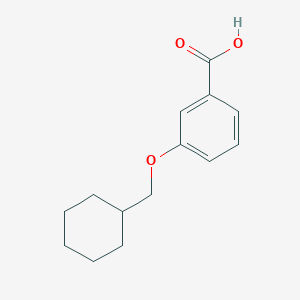
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)
